molecular formula C12H19NOS B13870005 2-(Aminomethyl)-4-tert-butyl-6-methylsulfanylphenol

2-(Aminomethyl)-4-tert-butyl-6-methylsulfanylphenol

Cat. No.: B13870005
M. Wt: 225.35 g/mol
InChI Key: ZENBEAYMYRZPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-4-tert-butyl-6-methylsulfanylphenol is an organic compound with a complex structure that includes an aminomethyl group, a tert-butyl group, a methylsulfanyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-tert-butyl-6-methylsulfanylphenol typically involves multiple steps. One common method includes the following steps:

    Formation of the Phenol Core: The phenol core can be synthesized through a Friedel-Crafts acylation reaction followed by a reduction process.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction using formaldehyde and ammonia or a primary amine.

    Addition of the tert-Butyl Group: The tert-butyl group can be added through an alkylation reaction using tert-butyl chloride and a strong base.

    Incorporation of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-tert-butyl-6-methylsulfanylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines and related derivatives.

    Substitution: Various substituted phenols and thiols.

Scientific Research Applications

2-(Aminomethyl)-4-tert-butyl-6-methylsulfanylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-tert-butyl-6-methylsulfanylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the aminomethyl group can interact with biological receptors. The tert-butyl and methylsulfanyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenol: Lacks the tert-butyl and methylsulfanyl groups, resulting in different chemical properties.

    4-tert-Butylphenol: Lacks the aminomethyl and methylsulfanyl groups, leading to different reactivity.

    6-Methylsulfanylphenol: Lacks the aminomethyl and tert-butyl groups, affecting its biological activity.

Uniqueness

2-(Aminomethyl)-4-tert-butyl-6-methylsulfanylphenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

2-(aminomethyl)-4-tert-butyl-6-methylsulfanylphenol

InChI

InChI=1S/C12H19NOS/c1-12(2,3)9-5-8(7-13)11(14)10(6-9)15-4/h5-6,14H,7,13H2,1-4H3

InChI Key

ZENBEAYMYRZPNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)SC)O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.